molecular formula C24H22N4O2 B6045967 4-ethoxy-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone

4-ethoxy-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone

Cat. No. B6045967
M. Wt: 398.5 g/mol
InChI Key: IPDNQLPBFQNKCL-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone, also known as EMQH, is a chemical compound that has been widely studied for its potential therapeutic applications. EMQH is a hydrazone derivative of quinazoline and benzaldehyde, with a molecular formula of C26H23N3O3. In

Scientific Research Applications

4-ethoxy-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 4-ethoxy-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for a potential anticancer agent.

Mechanism of Action

The mechanism of action of 4-ethoxy-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone is not fully understood, but it is believed to involve the inhibition of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. By inhibiting topoisomerase II, 4-ethoxy-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone can induce DNA damage and trigger apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-ethoxy-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. In addition to its cytotoxic and pro-apoptotic effects, 4-ethoxy-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been found to inhibit angiogenesis (the formation of new blood vessels), which is a key process in tumor growth and metastasis. 4-ethoxy-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has also been shown to modulate the expression of various genes and proteins involved in cancer cell proliferation, migration, and invasion.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-ethoxy-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone for lab experiments is its potent cytotoxic activity against cancer cells, which makes it a valuable tool for studying cancer biology and developing new anticancer agents. However, 4-ethoxy-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone also has some limitations, such as its relatively low solubility in aqueous solutions and its potential toxicity to normal cells at high concentrations.

Future Directions

There are several future directions for research on 4-ethoxy-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone. One area of interest is the development of novel 4-ethoxy-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone derivatives with improved potency and selectivity for cancer cells. Another direction is the investigation of the synergistic effects of 4-ethoxy-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone with other anticancer agents, such as chemotherapy drugs or targeted therapies. Additionally, the potential use of 4-ethoxy-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone as a diagnostic tool for cancer detection and monitoring is an area that warrants further exploration.

Synthesis Methods

The synthesis of 4-ethoxy-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone involves the reaction of 4-ethoxy-2-hydroxybenzaldehyde with 2-(4-methylphenyl)-4-quinazolinyl)hydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes a hydrazone formation reaction to yield 4-ethoxy-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone. The synthesis of 4-ethoxy-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been optimized by various research groups, and several methods have been reported in the literature.

properties

IUPAC Name

5-ethoxy-2-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-3-30-19-13-12-18(22(29)14-19)15-25-28-24-20-6-4-5-7-21(20)26-23(27-24)17-10-8-16(2)9-11-17/h4-15,29H,3H2,1-2H3,(H,26,27,28)/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDNQLPBFQNKCL-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=NNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=N/NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethoxy-2-[(E)-[[2-(4-methylphenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol

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